molecular formula C8H4Cl3FO B1411321 2',6'-Dichloro-4'-fluorophenacyl chloride CAS No. 1803785-03-6

2',6'-Dichloro-4'-fluorophenacyl chloride

Cat. No.: B1411321
CAS No.: 1803785-03-6
M. Wt: 241.5 g/mol
InChI Key: ONCWZLZAAAJUTB-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-4’-fluorophenacyl chloride is an organic compound with the molecular formula C8H6Cl2FO. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-4’-fluorophenacyl chloride typically involves the chlorination and fluorination of acetophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where acetophenone is treated with chlorine and fluorine sources in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of 2’,6’-Dichloro-4’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-4’-fluorophenacyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2’,6’-Dichloro-4’-fluorophenacyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-4’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4’-fluoroacetophenone
  • 2,4’-Dichloroacetophenone
  • 4-Fluorophenacyl chloride

Uniqueness

2’,6’-Dichloro-4’-fluorophenacyl chloride is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1-(2,6-dichloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCWZLZAAAJUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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